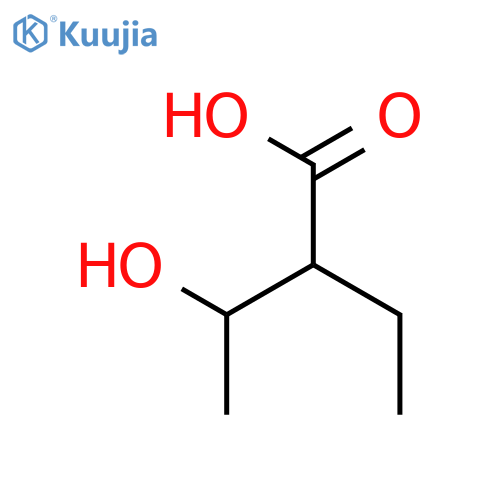Cas no 854851-58-4 (2-Ethyl-3-hydroxybutanoic acid)
2-エチル-3-ヒドロキシ酪酸は、有機合成や医薬品中間体として重要なカルボン酸誘導体です。分子内にヒドロキシル基とカルボキシル基を有するため、多様な化学修飾が可能であり、香料や機能性材料の合成に応用されます。光学活性体を有することから不斉合成の構築ブロックとしても注目され、高純度での製造が可能です。熱安定性に優れ、極性溶媒への溶解性が良好な点が特徴で、実験室規模から工業生産まで幅広く利用されています。

854851-58-4 structure
商品名:2-Ethyl-3-hydroxybutanoic acid
2-Ethyl-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 2-ethyl-3-hydroxy-
- 2-Ethyl-3-hydroxybutanoic acid
- EJB85158
- EN300-173625
- SCHEMBL54113
- Q27225111
- CS-0236825
- AKOS011686202
- CHEBI:131354
- 854851-58-4
- 2-ethyl-3-hydroxybutanoicacid
- 2-ethyl-3-hydroxybutyric acid
-
- インチ: InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
- InChIKey: TYBSGNFITSHAJH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 132.078644241Da
- どういたいしつりょう: 132.078644241Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 57.5Ų
2-Ethyl-3-hydroxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-173625-0.25g |
2-ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 0.25g |
$431.0 | 2023-09-20 | |
| TRC | B439748-100mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 100mg |
$ 339.00 | 2023-04-18 | ||
| Enamine | EN300-173625-0.1g |
2-ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 0.1g |
$301.0 | 2023-09-20 | |
| 1PlusChem | 1P01BD6X-500mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 500mg |
$790.00 | 2025-03-19 | |
| Aaron | AR01BDF9-50mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 50mg |
$303.00 | 2025-02-09 | |
| Aaron | AR01BDF9-10g |
2-ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 10g |
$5176.00 | 2023-12-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307495-100mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 100mg |
¥7038.00 | 2024-07-28 | |
| 1PlusChem | 1P01BD6X-100mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 100mg |
$370.00 | 2025-03-19 | |
| Aaron | AR01BDF9-250mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 250mg |
$618.00 | 2025-02-09 | |
| 1PlusChem | 1P01BD6X-50mg |
2-Ethyl-3-hydroxybutanoic acid |
854851-58-4 | 95% | 50mg |
$260.00 | 2025-03-19 |
2-Ethyl-3-hydroxybutanoic acid 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
854851-58-4 (2-Ethyl-3-hydroxybutanoic acid) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:854851-58-4)2-Ethyl-3-hydroxybutanoic acid

清らかである:99%
はかる:1g
価格 ($):513.0